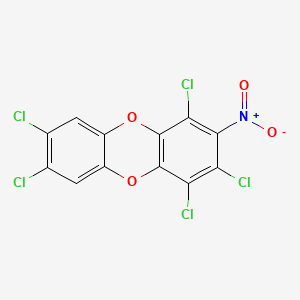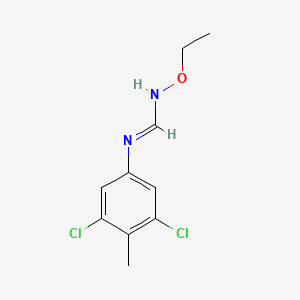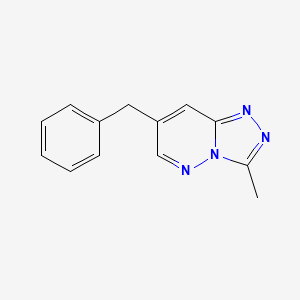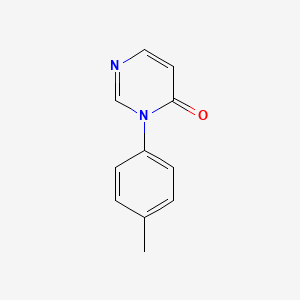![molecular formula C16H15N3OS B14334042 Pyrido[2,3-d]pyrimidin-4(3H)-one, 5,7-dimethyl-2-(methylthio)-3-phenyl- CAS No. 105873-37-8](/img/structure/B14334042.png)
Pyrido[2,3-d]pyrimidin-4(3H)-one, 5,7-dimethyl-2-(methylthio)-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-dimethyl-2-(methylthio)-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one , is a bicyclic heterocyclic compound. Its structure features a pyrido[2,3-d]pyrimidine core with additional substituents. This compound has attracted attention due to its diverse applications in both synthetic chemistry and biological research .
Preparation Methods
Synthetic Routes::
Hydrolysis and Cyclization:
- While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration.
Chemical Reactions Analysis
Pyrido[2,3-d]pyrimidin-4(3H)-one participates in various chemical reactions:
Oxidation and Reduction: It can undergo oxidation or reduction reactions, leading to the formation of different functional groups.
Substitution Reactions: Substituents on the phenyl ring can be modified via substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications. For example, oxidation may involve oxidizing agents like KMnO4 or PCC, while reduction could use LiAlH4.
Major Products: These reactions yield derivatives with altered functional groups, affecting their properties and applications.
Scientific Research Applications
Chemistry: Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives serve as versatile building blocks for designing novel compounds.
Biology: Researchers explore their potential as enzyme inhibitors, ligands, or fluorescent probes.
Industry: Their applications extend to materials science and drug development.
Mechanism of Action
- The precise mechanism of action varies based on the specific derivative. it often involves interactions with molecular targets (enzymes, receptors, etc.) or modulation of cellular pathways.
Comparison with Similar Compounds
- Pyrido[2,3-d]pyrimidin-4(3H)-one shares structural features with related compounds, such as pyrimidines and pyridines.
- Its uniqueness lies in the fused pyrido[2,3-d]pyrimidine ring system, which confers distinct properties.
Properties
| 105873-37-8 | |
Molecular Formula |
C16H15N3OS |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
5,7-dimethyl-2-methylsulfanyl-3-phenylpyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H15N3OS/c1-10-9-11(2)17-14-13(10)15(20)19(16(18-14)21-3)12-7-5-4-6-8-12/h4-9H,1-3H3 |
InChI Key |
QACSDDKALZITAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)N(C(=N2)SC)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-5-[(6,7-dimethoxyisoquinolin-4-yl)methyl]phenol](/img/no-structure.png)
![[(1S,4R,7aS)-1-[(Z,2R,3R)-6-(methoxymethoxy)-6-methyl-3-(phenylcarbamoyloxy)hept-4-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B14333976.png)



![N~1~,N~1~-Bis[(4-aminophenyl)methyl]benzene-1,4-diamine](/img/structure/B14334017.png)




-](/img/structure/B14334052.png)
